Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside
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Overview
Description
“Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside” is a chemical compound used as a chiral building block and an important intermediate in the preparation of different sugars . It is also used as an intermediate in chemical and pharmaceutical research . This compound exhibits a remarkable propensity to target specific disease pathways, making it an invaluable instrument in unraveling and addressing afflictions such as cancer, diabetes, and neurological disorders .
Synthesis Analysis
The synthesis of “Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside” involves several steps. Monosulphonation of methyl 4,6-O-benzylidene-β-D-glucopyranoside with methanesulphonyl or toluene-p-sulphonyl chloride gave mixtures of 2-, 3-, and 2,3-esters . Under anhydrous conditions, the benzylidene group is cleaved by the formation of benzaldehyde dimethyl acetal, liberating the 4- and 6-hydroxy groups .Molecular Structure Analysis
The molecular structure of “Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside” is complex. A lanthanide-induced shift study using Eu(fod)3, Pr(fod)3, and Yb(fod)3 in the spectrum of Me 4,6-O-benzylidene-2,3-di-O-methyl-a-D-glucopyranoside together with Gd(fod)3 relaxation data allowed location of lanthanide and determination of coordination geometry .Chemical Reactions Analysis
The chemical reactions involving “Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside” are complex and varied. For instance, monosulphonation of methyl 4,6-O-benzylidene-β-D-glucopyranoside with methanesulphonyl or toluene-p-sulphonyl chloride gave mixtures of 2-, 3-, and 2,3-esters .properties
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-7-(2,2-dimethylpropanoyloxy)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O8/c1-23(2,3)21(25)31-17-16-15(13-28-19(30-16)14-11-9-8-10-12-14)29-20(27-7)18(17)32-22(26)24(4,5)6/h8-12,15-20H,13H2,1-7H3/t15-,16-,17+,18-,19?,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHDLEZGLXAHRN-LOZDCHMLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C(C)(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@@H]1OC(=O)C(C)(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside |
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